8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Catalog No.
S822302
CAS No.
2031260-37-2
M.F
C9H16ClN
M. Wt
173.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]...

CAS Number

2031260-37-2

Product Name

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane];hydrochloride

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

InChI

InChI=1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H

InChI Key

NYLNKEMOXRYGPN-UHFFFAOYSA-N

SMILES

C1CC2CC3(CC3)CC1N2.Cl

Canonical SMILES

C1CC2CC3(CC3)CC1N2.Cl

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a complex organic compound characterized by its unique bicyclic structure. It features a nitrogen atom within a spirocyclic framework, which contributes to its distinctive chemical properties. The compound has a molecular weight of approximately 173.68 g/mol and is often represented by the chemical formula C9H14ClN. Its structure includes a bicyclo[3.2.1]octane core fused with a cyclopropane ring, making it an interesting subject for research in medicinal chemistry and drug design .

The chemical reactivity of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, facilitating substitution reactions under appropriate conditions.
  • Cyclization Reactions: The bicyclic structure may undergo further cyclization to form more complex derivatives.
  • Hydrolysis: In the presence of water, the hydrochloride salt may dissociate, leading to the formation of the free base and hydrochloric acid.

These reactions are essential for understanding the compound's potential transformations in biological systems and synthetic applications.

Research into the biological activity of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride has indicated potential pharmacological properties. Preliminary studies suggest that this compound may exhibit:

  • Antidepressant Effects: Some derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating mood disorders.
  • Antinociceptive Activity: There is evidence suggesting that certain spirocyclic compounds can alleviate pain, indicating potential use in analgesic formulations.

Further investigation is required to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride typically involves several steps:

  • Formation of Bicyclic Framework: Starting materials such as cyclopropanes and nitrogen-containing compounds are reacted to form the bicyclic structure.
  • Functionalization: The introduction of functional groups is achieved through various organic reactions, including alkylation or acylation.
  • Salt Formation: The final step often involves the protonation of the nitrogen atom to form the hydrochloride salt, enhancing solubility and stability.

Each step requires careful control of reaction conditions to yield high-purity products.

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride focus on its binding affinity with various biological targets:

  • Receptor Binding Assays: These studies help determine how well the compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition Tests: Understanding how this compound inhibits or activates specific enzymes can provide insights into its therapeutic potential.

Such studies are crucial for assessing the safety and efficacy profile of this compound in drug development.

Several compounds share structural similarities with 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride, including:

Compound NameStructure CharacteristicsUnique Features
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochlorideContains fluorine substituentsEnhanced lipophilicity and potential for increased biological activity
3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]Similar bicyclic frameworkDiffering fluorination pattern may alter reactivity
8-Azaspiro[bicyclo[4.2.0]octane] derivativesVariations in ring sizePotentially different pharmacological profiles

These compounds illustrate variations in substituents and structural configurations that could influence their chemical properties and biological activities.

Dates

Last modified: 08-16-2023

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